molecular formula C17H25NO5 B14806051 (2R,3R)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)butanoic acid

(2R,3R)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)butanoic acid

Cat. No.: B14806051
M. Wt: 323.4 g/mol
InChI Key: DMYNYZJGZSJUGU-TZMCWYRMSA-N
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Description

Boc-N-Me-D-Thr(Bzl)-OH is a synthetic compound used primarily in peptide synthesis. It is a derivative of threonine, an amino acid, and is often used as a building block in the synthesis of peptides and proteins. The compound is characterized by the presence of a benzyl group (Bzl) and a tert-butyloxycarbonyl (Boc) protecting group, which are commonly used in organic synthesis to protect functional groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-N-Me-D-Thr(Bzl)-OH typically involves the protection of the threonine amino group with a Boc group and the hydroxyl group with a benzyl group. The process generally includes the following steps:

    Protection of the amino group: Threonine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-Thr-OH.

    Methylation: The hydroxyl group of Boc-Thr-OH is methylated using a methylating agent like methyl iodide (CH3I) in the presence of a base.

    Benzylation: The hydroxyl group is then protected by reacting with benzyl chloride (C6H5CH2Cl) in the presence of a base to form Boc-N-Me-D-Thr(Bzl)-OH.

Industrial Production Methods

Industrial production of Boc-N-Me-D-Thr(Bzl)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Boc-N-Me-D-Thr(Bzl)-OH undergoes various chemical reactions, including:

    Deprotection reactions: Removal of the Boc and benzyl protecting groups under acidic or hydrogenolytic conditions.

    Coupling reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) for Boc group removal; hydrogenation with palladium on carbon (Pd/C) for benzyl group removal.

    Coupling: DCC or DIC in the presence of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

Major Products

The major products formed from these reactions are peptides and proteins with specific sequences and structures, depending on the intended application.

Scientific Research Applications

Boc-N-Me-D-Thr(Bzl)-OH is widely used in scientific research, particularly in:

    Chemistry: As a building block in the synthesis of complex peptides and proteins.

    Biology: In the study of protein structure and function.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of synthetic peptides for various applications, including diagnostics and research.

Mechanism of Action

The mechanism of action of Boc-N-Me-D-Thr(Bzl)-OH involves its incorporation into peptides and proteins during synthesis. The Boc and benzyl protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. Once the desired peptide or protein is synthesized, the protecting groups are removed to yield the final product.

Comparison with Similar Compounds

Similar Compounds

    Boc-Thr(Bzl)-OH: Similar structure but without the methyl group.

    Boc-N-Me-Thr-OH: Similar structure but without the benzyl group.

    Fmoc-N-Me-D-Thr(Bzl)-OH: Uses a different protecting group (Fmoc) instead of Boc.

Uniqueness

Boc-N-Me-D-Thr(Bzl)-OH is unique due to the presence of both Boc and benzyl protecting groups, as well as the methylation of the hydroxyl group. This combination of features makes it particularly useful in the synthesis of complex peptides and proteins with specific structural requirements.

Properties

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

IUPAC Name

(2R,3R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid

InChI

InChI=1S/C17H25NO5/c1-12(22-11-13-9-7-6-8-10-13)14(15(19)20)18(5)16(21)23-17(2,3)4/h6-10,12,14H,11H2,1-5H3,(H,19,20)/t12-,14-/m1/s1

InChI Key

DMYNYZJGZSJUGU-TZMCWYRMSA-N

Isomeric SMILES

C[C@H]([C@H](C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1

Canonical SMILES

CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1

Origin of Product

United States

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